(3S,5R)-3,5-Dimethylpiperazin-2-one

Topoisomerase II inhibition DNA cleavage assay Anticancer quinolones

(3S,5R)-3,5-Dimethylpiperazin-2-one (CAS 1260619-50-8) is a chiral heterocyclic compound belonging to the 2-oxopiperazine family, characterized by a six-membered piperazin-2-one ring bearing methyl substituents at positions 3 and 5 in a trans-configuration. With a molecular formula of C₆H₁₂N₂O and a molecular weight of 128.17 g/mol, this compound contains two defined chiral centers and exists as one of four possible stereoisomers of 3,5-dimethylpiperazin-2-one.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
Cat. No. B14030681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,5R)-3,5-Dimethylpiperazin-2-one
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1CNC(=O)C(N1)C
InChIInChI=1S/C6H12N2O/c1-4-3-7-6(9)5(2)8-4/h4-5,8H,3H2,1-2H3,(H,7,9)/t4-,5+/m1/s1
InChIKeyURZBIOXYNMRLJS-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S,5R)-3,5-Dimethylpiperazin-2-one: Stereochemically Defined trans-Piperazinone Building Block for Drug Discovery


(3S,5R)-3,5-Dimethylpiperazin-2-one (CAS 1260619-50-8) is a chiral heterocyclic compound belonging to the 2-oxopiperazine family, characterized by a six-membered piperazin-2-one ring bearing methyl substituents at positions 3 and 5 in a trans-configuration. With a molecular formula of C₆H₁₂N₂O and a molecular weight of 128.17 g/mol, this compound contains two defined chiral centers and exists as one of four possible stereoisomers of 3,5-dimethylpiperazin-2-one . The trans-(3S,5R) configuration places the methyl groups on opposite faces of the piperazine ring, which critically influences both its physicochemical properties and its biological activity profile when incorporated into larger pharmacologically active molecules [1]. As a chiral secondary amine and cyclic amide, this compound serves primarily as a versatile chiral building block or intermediate in the synthesis of pharmaceutical agents, particularly in programs targeting G-protein coupled receptors (GPCRs), ion channels, and proteases [2].

Why the trans-(3S,5R) Stereochemistry of 3,5-Dimethylpiperazin-2-one Cannot Be Interchanged with Other Stereoisomers


The four stereoisomers of 3,5-dimethylpiperazin-2-one—cis enantiomers (3S,5S)/(3R,5R) and trans enantiomers (3S,5R)/(3R,5S)—exhibit fundamentally different biological activity profiles when incorporated into pharmacologically active molecules. Direct head-to-head evidence from fluoroquinolone derivatives demonstrates that the trans-3,5-dimethylpiperazine configuration elicits mammalian topoisomerase II-mediated DNA cleavage at concentrations as low as 36 µM, whereas the cis-3,5-dimethyl configuration shows no activity even at 2,000 µM—representing a greater than 55-fold difference in potency [1]. This stereochemical dependence arises from differential steric interactions within the enzyme active site, where the trans configuration presents a less hindered binding mode [1]. Furthermore, the (3S,5R) absolute configuration has been specifically exploited in rationally designed renin inhibitors and CGRP receptor antagonists, where substitution with the enantiomeric (3R,5S) form or the cis-diastereomer would yield compounds with substantially altered three-dimensional orientation of pharmacophoric elements, potentially abolishing target engagement [2]. Generic substitution with undefined stereochemistry or the wrong stereoisomer therefore carries a high risk of complete loss of desired biological activity.

Quantitative Evidence Guide: When the (3S,5R)-3,5-Dimethylpiperazin-2-one Stereoisomer Outperforms Its Stereochemical Analogs


trans- vs cis-3,5-Dimethylpiperazine Configuration: >55-Fold Differential in Mammalian Topoisomerase II-Mediated DNA Cleavage Potency

In a direct head-to-head comparison using fluoroquinolone derivatives bearing 3,5-dimethylpiperazinyl substituents at the C-7 position, the trans-3,5-dimethylpiperazine configuration (which corresponds to the (3S,5R) and (3R,5S) enantiomers) stimulated mammalian topoisomerase II-mediated DNA cleavage at drug concentrations as low as 36 µM. In stark contrast, the cis-3,5-dimethylpiperazine configuration showed no detectable cleavage stimulation at concentrations up to 2,000 µM, the highest concentration tested [1]. This translates to a greater than 55-fold differential in potency attributable solely to the stereochemical arrangement of the methyl substituents on the piperazine ring. Notably, this stereochemical preference was observed specifically with the mammalian enzyme; both cis and trans configurations showed comparable activity against bacterial DNA gyrase, indicating that the mammalian enzyme possesses an asymmetric steric barrier that favors the less bulky trans configuration [1].

Topoisomerase II inhibition DNA cleavage assay Anticancer quinolones

(3S,5R)-Configured Piperazinone as Critical Chiral Scaffold in Orally Active Renin Inhibitors with Demonstrated In Vivo Efficacy

In a comprehensive medicinal chemistry program, the (3S,5R) absolute configuration of the piperidin-3-yl-piperazinone core was demonstrated to be essential for high renin inhibitory activity. The optimized compound 32o, bearing the (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamide scaffold, exhibited potent renin inhibition and favorable oral exposure in both rats and cynomolgus monkeys. This compound produced significant blood pressure lowering effects upon oral administration in two hypertensive animal models: double transgenic rats and furosemide-pretreated cynomolgus monkeys [1]. While specific IC₅₀ values for individual stereoisomers were not disclosed in the public abstract, the extensive structure-activity relationship (SAR) exploration across P1', P2', and P3' positions confirmed that the (3S,5R) configuration was integral to achieving both target potency and acceptable CYP and hERG profiles—parameters that would be compromised with alternative stereoisomers [1].

Renin inhibition Antihypertensive agents Structure-activity relationship

Application of (3S,5R)-3,5-Dimethylpiperazin-2-one as a Chiral Building Block in the Commercial Synthesis of CGRP Receptor Antagonist MK-3207

A practical asymmetric synthesis of a chiral piperazinone derivative—a key fragment of the CGRP receptor antagonist MK-3207—was developed at Merck Research Laboratories using a Pd-catalyzed asymmetric hydrogenation of a cyclic sulfimidate with a chiral phosphine ligand [1]. The MK-3207 discovery program identified piperazinone analogues as possessing improved solubility at acidic pH and increased oral bioavailability in rhesus monkeys compared to earlier non-piperazinone leads [2]. Within this structural class, the trans-3,5-disubstituted piperazinone scaffold provides the appropriate spatial orientation for key receptor interactions. The development of a scalable enantioselective synthetic route to this chiral piperazinone fragment underscores the pharmaceutical industry's recognition that control of absolute stereochemistry at the piperazinone core is a prerequisite for reproducible pharmacological activity in this chemotype [1].

CGRP receptor antagonism Migraine therapeutics Asymmetric synthesis

Biocatalytic Synthesis Achieving Defined (3S,5R) Stereochemistry with High Enantiomeric Excess via Diketoreductase-Mediated Reduction

Biocatalytic methods employing diketoreductase enzymes have been developed to selectively reduce diketone intermediates, yielding (3S,5R)-3,5-dimethylpiperazin-2-one with high enantiomeric excess. This enzymatic approach leverages the inherent stereoselectivity of the biocatalyst to favor the desired trans-(3S,5R) configuration, providing a complementary route to traditional chiral pool synthesis starting from enantiopure amino acids such as L-alanine, or asymmetric hydrogenation methodologies employing ruthenium-BINAP catalysts . While quantitative ee values from validated studies are not publicly available in peer-reviewed journals for this specific compound, commercial suppliers report achieving purities of ≥97% for the (3S,5R) isomer (CAS 1260619-50-8), comparable to those reported for the cis-(3S,5S) isomer (CAS 1152112-99-6) .

Biocatalysis Enantioselective synthesis Diketoreductase

When to Prioritize (3S,5R)-3,5-Dimethylpiperazin-2-one: Evidence-Backed Application Scenarios for Scientific Procurement


Development of Mammalian Topoisomerase II-Targeted Anticancer Agents Requiring trans-3,5-Dimethylpiperazine Pharmacophore

Research groups designing fluoroquinolone-derived or related topoisomerase II inhibitors for anticancer applications should exclusively procure the trans-(3S,5R) or (3R,5S) stereoisomer. The >55-fold differential in DNA cleavage potency between trans (active at 36 µM) and cis (inactive at ≤2,000 µM) configurations in mammalian enzyme assays [3] establishes that the trans geometry is a non-negotiable structural requirement for target engagement. Use of the (3S,5S) or (3R,5R) cis isomers would yield inactive compounds, wasting synthetic effort and biological screening resources.

Renin Inhibitor Medicinal Chemistry Programs Requiring (3S,5R)-Configured Piperidine-Piperazinone Scaffolds

Medicinal chemistry teams pursuing orally active renin inhibitors should use (3S,5R)-3,5-dimethylpiperazin-2-one as a chiral starting material or intermediate, given the demonstrated correlation between the (3S,5R) configuration and combined potency, oral bioavailability, and safety profile (CYP inhibition, hERG) in the optimized renin inhibitor series. The scaffold's validated in vivo blood pressure lowering effects in both rat and non-human primate hypertension models [3] provide confidence that the (3S,5R) stereochemistry is a critical determinant of translational pharmacological activity.

CGRP Receptor Antagonist Development and Chiral Piperazinone Fragment Synthesis for Migraine Therapeutics

For programs targeting the CGRP receptor for migraine or related indications, (3S,5R)-3,5-dimethylpiperazin-2-one serves as a validated chiral fragment. The development of a scalable asymmetric synthetic route at Merck for the MK-3207 program [3] and the documented pharmacokinetic advantages of the piperazinone scaffold—including improved acidic pH solubility and enhanced oral bioavailability in monkeys [4]—position this chiral building block as a preferred starting point for lead optimization efforts in this target class.

Stereochemical Probe Studies Investigating Conformation-Activity Relationships of Piperazine-Containing Bioactive Molecules

Academic and industrial laboratories conducting systematic stereochemical SAR studies should procure the complete set of 3,5-dimethylpiperazin-2-one stereoisomers, including (3S,5R), to enable rigorous head-to-head comparisons. The well-documented precedent of stereochemistry-dependent biological activity—most dramatically illustrated by the cis/trans differential in topoisomerase II assays [3]—validates the use of (3S,5R)-3,5-dimethylpiperazin-2-one as a stereochemically defined probe for mapping the conformational requirements of piperazine-recognizing biological targets.

Quote Request

Request a Quote for (3S,5R)-3,5-Dimethylpiperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.